N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is a synthetic organic compound characterized by its unique structure, which includes a cinnamamide moiety linked to a tetrahydrothiopyran ring substituted with a hydroxyethoxy group
Properties
IUPAC Name |
(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-10-11-21-17(8-12-22-13-9-17)14-18-16(20)7-6-15-4-2-1-3-5-15/h1-7,19H,8-14H2,(H,18,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNHOPOCBEFGF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy precursor reacts with the tetrahydrothiopyran ring.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the cinnamamide moiety to the tetrahydrothiopyran ring. This can be accomplished using amide bond formation techniques, such as the reaction of a cinnamoyl chloride with the amine group on the tetrahydrothiopyran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyethoxy group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and cinnamamide groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide
Uniqueness
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific fields.
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is an organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a thiophene ring and a tetrahydrothiopyran moiety, contribute to its biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the following molecular features:
- Molecular Formula : C13H19NO3S2
- Molecular Weight : 301.42 g/mol
- Key Functional Groups : Thiophene ring, tetrahydrothiopyran unit, hydroxyethoxy substituent
These structural elements enhance the compound's solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which can be crucial for drug development targeting diseases such as cancer and infections.
- Receptor Modulation : It interacts with various receptors, potentially influencing cellular signaling pathways and contributing to its therapeutic effects .
Therapeutic Applications
This compound has been studied for its potential in treating several conditions:
- Antiviral Activity : Preliminary studies suggest efficacy against herpesviruses, including HSV and VZV. The compound's mechanism involves interference with viral replication processes .
- Antimicrobial Properties : The compound has demonstrated activity against respiratory tract pathogens, indicating its potential as an antibacterial agent .
- Cancer Therapy : Due to its enzyme inhibition properties, it may serve as a lead compound in the development of anticancer drugs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
